11-Hdohe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

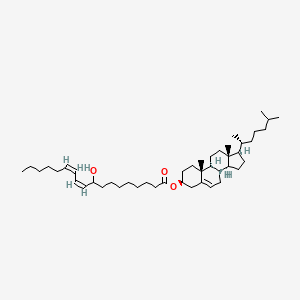

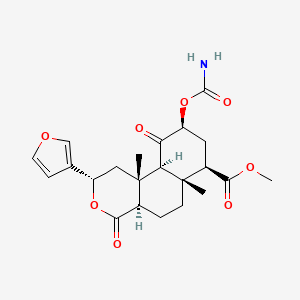

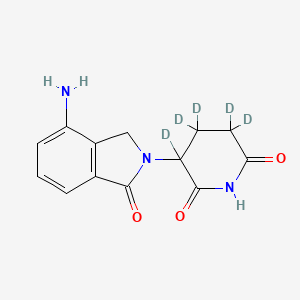

11-Hdohe is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,9E,13Z,16Z,19Z-docosahexaenoic acid with the hydroxy group located at position 11 . It has a role as a metabolite .

Synthesis Analysis

This compound is produced via the LOX pathway . It is also produced from incubations of docosahexaenoic acid (DHA) in rat liver, brain, and intestinal microsomes .Molecular Structure Analysis

The molecular formula of this compound is C22H32O3 . The IUPAC name is (4 Z ,7 Z ,9 E ,13 Z ,16 Z ,19 Z )-11-hydroxydocosa-4,7,9,13,16,19-hexaenoic acid .Chemical Reactions Analysis

DHA is metabolized to 11 (S)- HDHA by human platelets and canine retina . In addition to 11 (S)- HDHA, 14 (S)- HDHA is also produced by platelets .Physical And Chemical Properties Analysis

The molecular weight of this compound is 344.5 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is computed by PubChem .Scientific Research Applications

Role in Platelet Activation : A study by Morgan, Thomas, Kühn, and O’Donnell (2010) revealed that 11-HDoHE is formed in human platelets upon activation by thrombin. This formation involves the enzyme 12-lipoxygenase and leads to the generation of oxidized phospholipids containing this compound. This finding highlights its crucial role in platelet-mediated processes and potentially in thrombotic diseases (Morgan, Thomas, Kühn, & O’Donnell, 2010).

Biosynthesis and Metabolism in Steroidogenesis : Research by Swart and Storbeck (2015) focused on 11β-Hydroxyandrostenedione (11OHA4), a C19 steroid, and its downstream metabolism. They highlighted the conversion of 11OHA4 into novel active androgens, including 11-ketodihydrotestosterone, which has implications in prostate cancer. This underscores the significance of this compound in steroid hormone metabolism and its potential impact on diseases like cancer (Swart & Storbeck, 2015).

Oxidative Stress and Neurodegenerative Diseases : Derogis et al. (2013) developed an LC-MS-based method for detecting and quantifying hydroperoxy- and hydroxydocosahexaenoic acids, including this compound. Their method can detect these compounds in biological systems, such as in cases of oxidative stress or neurodegenerative disease progression. This suggests the potential use of this compound as a biomarker or in studying the mechanisms of these diseases (Derogis et al., 2013).

Mechanism of Action

Target of Action

11-Hydroxydocosahexaenoic Acid (11-HDoHE) is a derivative of docosahexaenoic acid (DHA), a long-chain polyunsaturated fatty acid . It is a metabolite that plays a role in the body’s biochemical processes .

Mode of Action

It is known that this compound is a product of the lipoxygenase (lox) metabolic pathway . It is also known that this compound is a pro-resolution substance, which means it helps to resolve inflammation .

Biochemical Pathways

This compound is involved in the metabolism of polyunsaturated fatty acids, specifically the LOX pathway . It is a derivative of DHA, which is metabolized by the LOX pathway to produce various oxylipins, including this compound .

Pharmacokinetics

As a fatty acid derivative, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

It is known to be a pro-resolution substance, which means it helps to resolve inflammation . This could have potential implications for the treatment of inflammatory diseases.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds, such as peroxisome proliferator-activated receptor (PPAR) ligands, can modulate the effect of this compound . Additionally, factors such as diet and overall health status can influence the body’s ability to metabolize DHA into this compound .

Future Directions

Oxylipins, a group of fatty acid metabolites that includes 11-Hdohe, are gaining recognition as viable targets for specific dietary interventions focused on manipulating oxylipin composition to control biological processes . Dietary-induced changes in oxylipins may be beneficial in slowing the changes associated with normal aging .

Biochemical Analysis

Biochemical Properties

These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms . 11-HDoHE is an extremely weak basic (essentially neutral) compound .

Cellular Effects

It has been suggested that this compound may have a role in inflammation and lipid homeostasis

Molecular Mechanism

It is known that this compound is a metabolite resulting from metabolism

Metabolic Pathways

This compound is involved in the metabolic pathways of docosahexaenoic acid

properties

IUPAC Name |

(4Z,7Z,9E,13Z,16Z,19Z)-11-hydroxydocosa-4,7,9,13,16,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-9-12-15-18-21(23)19-16-13-10-8-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTERDCBCHFKFRI-BGKMTWLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C\C/C=C\CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)

![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)

![(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B593869.png)

![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/no-structure.png)